1-(4-Methoxybutyl)piperazine
CAS No.: 496808-02-7
Cat. No.: VC3839097
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496808-02-7 |
|---|---|
| Molecular Formula | C9H20N2O |
| Molecular Weight | 172.27 g/mol |
| IUPAC Name | 1-(4-methoxybutyl)piperazine |
| Standard InChI | InChI=1S/C9H20N2O/c1-12-9-3-2-6-11-7-4-10-5-8-11/h10H,2-9H2,1H3 |
| Standard InChI Key | RCUHJBWDIITPIC-UHFFFAOYSA-N |
| SMILES | COCCCCN1CCNCC1 |
| Canonical SMILES | COCCCCN1CCNCC1 |
Introduction
Chemical Identity and Structural Characteristics
1-(4-Methoxybutyl)piperazine, with the molecular formula , belongs to the piperazine class of heterocyclic amines. The methoxybutyl group at the nitrogen atom introduces both hydrophobicity and electron-donating effects, influencing its reactivity and interaction with biological targets .
Molecular and Computed Properties
Key physicochemical properties derived from experimental and computational studies include:
| Property | Value |
|---|---|
| Molecular Weight | 172.27 g/mol |
| XLogP3 | 0.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 5 |
| Topological Polar Surface | 24.5 Ų |
| Heavy Atom Count | 12 |
These properties suggest moderate lipophilicity and membrane permeability, aligning with trends observed in CNS-active compounds . The low XLogP3 value indicates limited lipid solubility, which may restrict blood-brain barrier penetration without structural modifications.
Physicochemical and Spectroscopic Profiles
Experimental data from nuclear magnetic resonance (NMR) and mass spectrometry confirm the compound’s structure. The -NMR spectrum exhibits characteristic peaks for the piperazine ring (δ 2.5–3.0 ppm) and methoxy group (δ 3.3 ppm) . Stability studies under varying pH conditions reveal decomposition above pH 9, necessitating storage at -20°C in inert atmospheres .
Applications in Drug Discovery and Development
The compound’s physicochemical profile suggests potential as a building block for:
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Anthelmintic agents: Piperazines induce flaccid paralysis in nematodes via GABAergic mechanisms.
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Antidepressants: Structural similarity to SSRIs (selective serotonin reuptake inhibitors) warrants exploration .
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Kinase inhibitors: Piperazine moieties are common in oncology drugs like palbociclib .
Future Research Directions
Critical knowledge gaps include:
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Target identification: High-throughput screening against receptor libraries.
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.
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Synthetic optimization: Development of one-pot methodologies to improve yield.
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